

Physical properties of Propio-D5-phenone (solubility, melting point)

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Compound of Interest

Compound Name: Propio-D5-phenone

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Physical Properties of Propiophenone-d5: A Technical Guide

This technical guide provides a comprehensive overview of the known physical properties of Propiophenone-d5, with a primary focus on its solubility and melting point. This document is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work.

Introduction

Propiophenone-d5 is a deuterated form of propiophenone, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. Understanding the physical properties of Propiophenone-d5 is crucial for its proper handling, storage, and application in experimental settings.

It is important to note that specific experimental data for the physical properties of Propiophenone-d5 are not readily available in the public domain. The data presented in this guide are primarily for the non-deuterated analog, Propiophenone. It is generally accepted that the physical properties of deuterated and non-deuterated isotopologues are very similar.

Melting Point



The melting point of a substance is a critical physical property that provides information about its purity and the temperature at which it transitions from a solid to a liquid state. For Propiophenone, the reported melting point varies slightly across different sources but is consistently in a narrow range near room temperature.

Table 1: Reported Melting Points of Propiophenone

Melting Point (°C)	Reference
17-19	[1][2]
18.6	[3][4]
21	[2][3][5]
16-18	[6]
18.0	[7]
19	[8]
19-20	

The slight variations in the reported melting point can be attributed to differences in experimental methods and the purity of the sample.

Solubility

The solubility of a compound dictates its utility in various experimental protocols, particularly in solution-based assays and formulations. Propiophenone is characterized by its poor solubility in water and high solubility in many organic solvents.

Table 2: Solubility of Propiophenone



Solvent	Solubility	Reference
Water	Insoluble/Difficult to mix	[2][3][4][5][6][7]
Methanol	Miscible	[3][5][7]
Anhydrous Ethanol	Miscible	[3][5]
Ether	Miscible	[3][5][7]
Benzene	Miscible	[3][5][7]
Toluene	Miscible	[3][5][7]
Glycerol	Insoluble	[3][5][7]
Ethylene Glycol	Insoluble	[3][5][7]
Propylene Glycol	Insoluble	[3][5][7]
Hexane	Good solubility	[9]

The miscibility of Propiophenone with a wide range of organic solvents makes it a versatile compound for organic synthesis and as a standard in analytical chemistry.

Experimental Protocols

Detailed experimental protocols for determining the melting point and solubility of Propiophenone-d5 are not explicitly available. However, standard methodologies for these measurements would be applicable.

Melting Point Determination

A standard method for melting point determination involves using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is then recorded.



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Caption: Workflow for Melting Point Determination.

Solubility Determination

Solubility can be determined by adding a known amount of Propiophenone-d5 to a specific volume of a solvent at a controlled temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then measured, often using techniques like UV-Vis spectroscopy or HPLC.



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Caption: Workflow for Solubility Determination.

Conclusion

While specific experimental data for the physical properties of Propiophenone-d5 are limited, the data for its non-deuterated counterpart, Propiophenone, provide a reliable estimate. Propiophenone is a low-melting solid or liquid at room temperature with poor aqueous solubility and high solubility in a wide array of organic solvents. These properties are essential for its effective use in research and development. Further experimental studies on Propiophenone-d5 are warranted to establish its specific physical characteristics definitively.

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References

- 1. chemwhat.com [chemwhat.com]
- 2. chembk.com [chembk.com]
- 3. Propiophenone [drugfuture.com]



- 4. Propiophenone Wikipedia [en.wikipedia.org]
- 5. 1-Phenyl-1-propanone | C9H10O | CID 7148 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. manavchem.com [manavchem.com]
- 7. Propiophenone, 99% | Fisher Scientific [fishersci.ca]
- 8. propiophenone [stenutz.eu]
- 9. solubilityofthings.com [solubilityofthings.com]
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